ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is a complex organic compound that features a unique structure combining an imidazole ring, a triazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate typically involves multi-step organic reactions. The process begins with the formation of the imidazole and triazole rings, followed by their coupling with a benzoate ester. Common reagents used in these reactions include glyoxal, ammonia, and various acylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving imidazole and triazole rings.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar ester and aromatic structure.
N-{2,2,2-trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide: Features a similar heterocyclic core.
Uniqueness
Ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is unique due to its combination of imidazole and triazole rings, which are not commonly found together in a single molecule. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .
Biological Activity
Ethyl 4-{[(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b][1,2,4]triazole class, which is known for various biological activities. Its molecular formula is C18H18N4O3, and it has a molecular weight of approximately 342.36 g/mol.
1. Antibacterial Activity
Research indicates that imidazole derivatives exhibit notable antibacterial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.125 |
Escherichia coli | 0.25 |
Pseudomonas aeruginosa | 0.5 |
2. Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies indicated that it effectively inhibited the growth of various fungal strains, making it a candidate for further development as an antifungal agent .
3. Anticancer Activity
This compound was evaluated for its anticancer properties in several cancer cell lines. It exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 3.3 μM . This suggests potential as a therapeutic agent in oncology.
4. Anti-inflammatory Activity
The compound has been tested for anti-inflammatory effects in various models. It demonstrated the ability to inhibit pro-inflammatory cytokines and showed promise in reducing inflammation in animal models .
Case Studies
Several studies have investigated the biological activities of similar compounds within the imidazo[1,2-b][1,2,4]triazole family:
- Study on Antibacterial Properties : A series of triazole derivatives were synthesized and screened for antibacterial activity against common pathogens. The results indicated that modifications at specific positions on the triazole ring significantly enhanced antibacterial potency .
- Anticancer Evaluation : In a study assessing the anticancer effects of triazole derivatives on various cancer cell lines, compounds with similar structures to this compound displayed promising results in inhibiting cell proliferation .
- Anti-inflammatory Effects : Research indicated that certain imidazole derivatives could effectively modulate inflammatory pathways and reduce edema in animal models .
Properties
Molecular Formula |
C21H19N5O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N5O4/c1-2-30-20(29)14-8-10-15(11-9-14)22-17(27)12-16-19(28)24-21-23-18(25-26(16)21)13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,22,27)(H,23,24,25,28) |
InChI Key |
LZNHQAFHTXXKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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